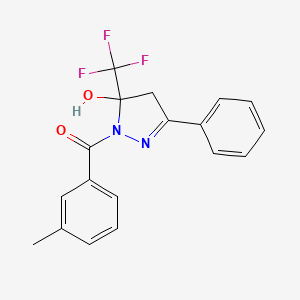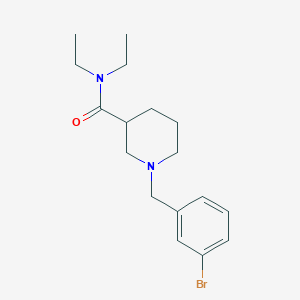![molecular formula C19H24O2 B4975317 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)](/img/structure/B4975317.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene), also known as Bis(2,6-dimethylphenyl) ether, is a chemical compound with the molecular formula C22H26O2. It is a colorless and odorless solid that is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether is not fully understood. However, it is known to inhibit the formation of reactive oxygen species (ROS) and to scavenge free radicals, which makes it an effective antioxidant. It is also believed to have anti-inflammatory properties.
Biochemical and Physiological Effects
1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether in lab experiments is its stability and low toxicity. It is also readily available and relatively inexpensive. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its use as a stabilizer for polymers and as an antioxidant in the food industry. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion
In conclusion, 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether is a versatile compound that has a wide range of scientific research applications. Its stability, low toxicity, and unique properties make it a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether can be achieved using various methods, including the Williamson ether synthesis, Friedel-Crafts alkylation, and Suzuki coupling. The most commonly used method is the Williamson ether synthesis, which involves the reaction of 2,6-dimethylphenol with 1,3-dibromopropane in the presence of a strong base such as potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)(2,6-dimethylphenyl) ether has a wide range of scientific research applications, including as a solvent, a reagent, and a building block for the synthesis of various organic compounds. It is also used as a stabilizer for polymers and as an antioxidant in the food industry.
Eigenschaften
IUPAC Name |
2-[3-(2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-14-8-5-9-15(2)18(14)20-12-7-13-21-19-16(3)10-6-11-17(19)4/h5-6,8-11H,7,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAIWGPLCOGXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCOC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4975253.png)

![2-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4975278.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4975280.png)
![ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4975287.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4975295.png)
![2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4975303.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4975309.png)
![(2-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B4975312.png)
![methyl 2-(5-{[1-(4-bromo-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4975331.png)

![10-benzoyl-11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975355.png)